Cas no 24152-48-5 (1-piperidin-4-ylpropan-1-ol)
1-piperidin-4-ylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(Piperidin-4-yl)propan-1-ol
- 1-Piperidin-4-ylpropan-1-ol
- 1-piperidin-4-ylpropan-1-ol(SALTDATA: FREE)
- 1-piperidin-4-ylpropan-1-ol
-
- MDL: MFCD09055257
- Inchi: 1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3
- InChI Key: WDOWPHYNSYXXHJ-UHFFFAOYSA-N
- SMILES: OC(CC)C1CCNCC1
Computed Properties
- Exact Mass: 143.13100
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 32.26000
- LogP: 1.08570
1-piperidin-4-ylpropan-1-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-piperidin-4-ylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450000-50mg |
1-piperidin-4-ylpropan-1-ol |
24152-48-5 | 50mg |
$ 58.00 | 2023-04-18 | ||
| TRC | B450000-100mg |
1-piperidin-4-ylpropan-1-ol |
24152-48-5 | 100mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B450000-500mg |
1-piperidin-4-ylpropan-1-ol |
24152-48-5 | 500mg |
$ 316.00 | 2023-04-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00138-1G |
1-Piperidin-4-ylpropan-1-ol |
24152-48-5 | 1g |
¥2336.77 | 2023-11-14 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XY0106-25g |
1-piperidin-4-ylpropan-1-ol |
24152-48-5 | 95% | 25g |
$1250 | 2023-09-07 | |
| abcr | AB215958-250 mg |
1-(4-Piperidinyl)-1-propanol; 95% |
24152-48-5 | 250MG |
€159.10 | 2023-01-27 | ||
| abcr | AB215958-1 g |
1-(4-Piperidinyl)-1-propanol; 95% |
24152-48-5 | 1g |
€217.60 | 2023-01-27 | ||
| abcr | AB215958-5 g |
1-(4-Piperidinyl)-1-propanol; 95% |
24152-48-5 | 5g |
€723.20 | 2023-01-27 | ||
| abcr | AB215958-10 g |
1-(4-Piperidinyl)-1-propanol; 95% |
24152-48-5 | 10g |
€1,144.60 | 2023-01-27 | ||
| Chemenu | CM281374-1g |
1-(Piperidin-4-yl)propan-1-ol |
24152-48-5 | 95% | 1g |
$178 | 2022-09-29 |
1-piperidin-4-ylpropan-1-ol Suppliers
1-piperidin-4-ylpropan-1-ol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-piperidin-4-ylpropan-1-ol
Introduction to 1-piperidin-4-ylpropan-1-ol (CAS No. 24152-48-5)
1-piperidin-4-ylpropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 24152-48-5, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the piperidine derivative class, which is widely recognized for its diverse biological activities and potential applications in drug development. The structural motif of piperidine, characterized by a six-membered ring containing one nitrogen atom, contributes to the unique pharmacological properties of this molecule.
The structure of 1-piperidin-4-ylpropan-1-ol features a piperidine ring substituted at the 4-position with an isopropyl group, attached to a primary alcohol functional group at the 1-position. This configuration imparts specific interactions with biological targets, making it a valuable scaffold for medicinal chemists. The compound’s solubility, stability, and metabolic profile are critical factors that influence its suitability for various applications in synthetic chemistry and pharmacology.
In recent years, there has been growing interest in piperidine derivatives due to their role as key intermediates in the synthesis of bioactive molecules. The presence of the piperidine ring enhances binding affinity to biological receptors, making it a preferred moiety in drug design. 1-piperidin-4-ylpropan-1-ol has been explored in several research studies for its potential as a precursor in the development of novel therapeutic agents.
One of the most compelling aspects of 1-piperidin-4-ylpropan-1-ol is its versatility in chemical modifications. The primary alcohol group at the 1-position allows for further functionalization, enabling the synthesis of more complex molecules. This flexibility has made it a popular choice for researchers aiming to develop new drugs targeting various diseases. Additionally, the isopropyl substituent at the 4-position of the piperidine ring can influence electronic and steric properties, further modulating the compound’s biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds, such as piperidine derivatives, in drug discovery. Studies have demonstrated that these compounds exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antiviral properties. 1-piperidin-4-ylpropan-1-ol has been investigated in several preclinical studies for its potential role in treating neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an attractive candidate for further development.
The synthesis of 1-piperidin-4-ylpropan-1-ol typically involves multi-step organic reactions, starting from readily available precursors. Common synthetic routes include nucleophilic substitution reactions followed by reduction steps to introduce the primary alcohol functionality. The efficiency and yield of these synthetic pathways are crucial factors that determine the feasibility of large-scale production. Researchers have optimized various synthetic strategies to improve both scalability and cost-effectiveness.
In addition to its pharmaceutical applications, 1-piperidin-4-ylpropan-1-ol has found utility in other areas of chemical research. For instance, it serves as a building block in the synthesis of complex organic molecules and is used in material science for developing novel polymers with specific properties. The compound’s unique structural features make it a valuable asset in interdisciplinary research projects.
The safety profile of 1-piperidin-4-ylpropan-1-ol is another critical consideration in its application. While it is not classified as a hazardous or controlled substance, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions, such as temperature and humidity control, are essential to maintain stability and prevent degradation. Furthermore, toxicity studies have been conducted to assess its potential effects on living organisms, providing insights into its safe usage limits.
As research continues to evolve, new applications for 1-piperidin-4-ylopane-propanalcohol (CAS No. 24152–48–5) are likely to emerge. The ongoing exploration of its pharmacological properties and synthetic potential ensures that this compound will remain a cornerstone in both academic and industrial settings. Collaborative efforts between chemists and biologists will continue to drive innovation, leveraging the unique attributes of this piperidine derivative.
The future prospects for 1-piperidin - 4 - yl - propan - - ol (CAS No . 24 – 152 –48 –5 ) are promising , with potential breakthroughs expected in areas such as targeted drug delivery systems and personalized medicine . Its role as an intermediate in synthesizing novel therapeutics underscores its importance in advancing healthcare solutions . As scientific understanding deepens , so too will our ability to harness this compound’s full potential .
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